1-(Adamantan-2-yl)-2-propanamine

Description

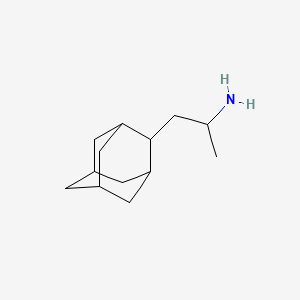

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H23N |

|---|---|

Molecular Weight |

193.33 g/mol |

IUPAC Name |

1-(2-adamantyl)propan-2-amine |

InChI |

InChI=1S/C13H23N/c1-8(14)2-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,2-7,14H2,1H3 |

InChI Key |

FLEVRNJWAHWRNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1C2CC3CC(C2)CC1C3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Adamantan 2 Yl 2 Propanamine and Its Analogues

Strategic Synthesis from 2-Adamantanone (B1666556) Precursors

The most direct synthetic routes to 1-(adamantan-2-yl)-2-propanamine utilize the readily available starting material, 2-adamantanone. nih.govsigmaaldrich.comwikipedia.org These methods typically involve a two-step process: the introduction of a three-carbon chain at the 2-position of the adamantane (B196018) core to form a ketone intermediate, followed by the conversion of this ketone into the desired primary amine.

Elucidation of Reaction Pathways and Mechanism for Propanamine Moiety Introduction

The introduction of the propanamine moiety at the C2 position of 2-adamantanone is a key transformation that can be achieved through a sequence of reactions. A common pathway involves the initial formation of 1-(adamantan-2-yl)propan-2-one. This intermediate can then be converted to the target amine, this compound.

One established method for the conversion of a ketone to a primary amine with an adjacent methyl group is the Leuckart-Wallach reaction. alfa-chemistry.comwikipedia.org This reaction involves the reductive amination of a ketone using formic acid or its derivatives, such as formamide (B127407) or ammonium (B1175870) formate (B1220265), as both the reducing agent and the nitrogen source. wikipedia.orgmdpi.com

The mechanism of the Leuckart-Wallach reaction, when using ammonium formate, can be described as follows:

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia (B1221849) (formed from ammonium formate) on the carbonyl carbon of 1-(adamantan-2-yl)propan-2-one. This is followed by dehydration to form a protonated imine (iminium ion).

Hydride Transfer: The formate ion then acts as a hydride donor, transferring a hydride to the iminium carbon, which reduces the imine to the corresponding amine. This step is driven by the formation of the stable carbon dioxide molecule. alfa-chemistry.com

Hydrolysis: If formamide is used, an N-formyl intermediate is typically formed, which then requires a subsequent hydrolysis step to yield the final primary amine. wikipedia.org

Alternative, more modern methods for the reductive amination of 1-(adamantan-2-yl)propan-2-one involve catalytic hydrogenation or the use of hydride reagents in the presence of an ammonia source. These methods often offer milder reaction conditions and higher selectivity. nih.govwhiterose.ac.uk

A plausible synthetic sequence is outlined below:

| Step | Reaction | Reactants | Intermediate/Product |

| 1 | Acetonylation | 2-Adamantanone, Acetonylating agent (e.g., chloroacetone, acetonyl Grignard reagent) | 1-(Adamantan-2-yl)propan-2-one |

| 2 | Reductive Amination | 1-(Adamantan-2-yl)propan-2-one, Ammonia source (e.g., NH₃, NH₄OAc), Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | This compound |

Innovations in Reaction Conditions and Catalysis for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of the synthesis of this compound, various innovations in reaction conditions and catalysis have been explored. For the reductive amination step, moving from the high temperatures required for the classical Leuckart-Wallach reaction to milder, catalytic methods can significantly enhance the yield and reduce byproducts. alfa-chemistry.com

Modern catalytic systems for reductive amination offer several advantages. These include:

Homogeneous Catalysis: Transition metal catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, can facilitate the asymmetric hydrogenation of the intermediate imine, providing a route to enantiomerically enriched amines. nih.gov

Heterogeneous Catalysis: Catalysts like Raney nickel or palladium on carbon (Pd/C) can be used for the reductive amination with molecular hydrogen. researchgate.net These catalysts are often favored for their ease of separation and recyclability.

Biocatalysis: The use of enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a powerful tool for the synthesis of chiral amines. nih.govwhiterose.ac.ukresearchgate.net These enzymes can exhibit high stereoselectivity and operate under mild, aqueous conditions. nih.gov

The table below compares different reducing agents and catalysts for the reductive amination of ketones, which could be applied to the synthesis of this compound.

| Catalyst/Reagent | Reaction Type | Typical Conditions | Advantages | Disadvantages |

| Ammonium Formate | Leuckart-Wallach | High temperature (160-185 °C) | One-pot reaction | High temperature, potential for byproducts |

| NaBH₃CN | Reductive Amination | Mildly acidic (pH 4-6), various solvents | Mild conditions, good functional group tolerance | Toxic cyanide reagent |

| H₂/Raney Ni | Catalytic Hydrogenation | High pressure H₂, alcohol solvent | Inexpensive catalyst, high yield | High pressure required, potential for over-reduction |

| Iridium/Chiral Ligand | Asymmetric Hydrogenation | H₂ pressure, various solvents | High enantioselectivity | Expensive catalyst and ligand |

| Imine Reductase (IRED) | Biocatalytic Reductive Amination | Aqueous buffer, room temperature | High stereoselectivity, environmentally friendly | Enzyme stability and substrate scope can be limiting |

Exploration of General Adamantane Derivatization Approaches

The adamantane cage is a versatile scaffold that can be functionalized through various synthetic strategies to produce a wide range of analogues. These approaches include stereoselective routes to chiral derivatives, functionalization of the adamantane core through radical and carbocation intermediates, and the fundamental construction of the adamantane framework itself.

Stereoselective Synthetic Routes to Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest for various applications. This can be achieved either by resolution of the racemic mixture or, more efficiently, through asymmetric synthesis.

Asymmetric Reductive Amination: A highly effective method for the asymmetric synthesis of chiral amines is the enzymatic reductive amination of the prochiral ketone, 1-(adamantan-2-yl)propan-2-one. Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that can catalyze the formation of an imine from a ketone and an amine, followed by a stereoselective reduction to the chiral amine. nih.govwhiterose.ac.ukresearchgate.net The stereochemical outcome (either the (R)- or (S)-enantiomer) can often be controlled by selecting an appropriate enzyme from a panel of IREDs. nih.govresearchgate.net

Asymmetric Hydrogenation: Alternatively, the intermediate imine or a corresponding enamine can be subjected to asymmetric hydrogenation using a chiral transition metal catalyst. Complexes of rhodium, iridium, and palladium with chiral phosphine ligands have been shown to be highly effective for the asymmetric hydrogenation of C=N bonds. nih.govenamine.netnih.govacs.org The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Chiral Resolution: Classical resolution of the racemic amine can be performed by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine.

Radical and Carbocation Mediated Functionalization of the Adamantane Core

The functionalization of the adamantane core can be achieved through reactions involving radical or carbocation intermediates. rsc.orgrsc.orgresearchgate.net These methods allow for the direct introduction of functional groups onto the adamantane skeleton.

Radical Functionalization: Direct C-H functionalization of adamantane can be achieved through radical-mediated processes. rsc.orgresearchgate.net These reactions typically involve the generation of a high-energy radical species that can abstract a hydrogen atom from the adamantane cage, creating an adamantyl radical. This radical can then react with a variety of trapping agents to introduce new functional groups. Due to the higher stability of the tertiary radical, functionalization at the bridgehead positions is often favored. However, conditions can be tuned to achieve functionalization at the secondary positions as well. rsc.org

Carbocation Mediated Functionalization: Adamantane readily forms a stable tertiary carbocation at the bridgehead positions upon treatment with strong acids or Lewis acids. This carbocation can then be trapped by a variety of nucleophiles to introduce functional groups. Furthermore, rearrangements of other polycyclic hydrocarbons can lead to the thermodynamically stable adamantane skeleton through a series of carbocation intermediates. nih.gov This principle is famously employed in the synthesis of adamantane itself from tetrahydrodicyclopentadiene. nih.gov

Construction of the Adamantane Cage Framework via Cyclization Reactions

The adamantane cage can be constructed through various cyclization strategies, often starting from more readily available monocyclic or bicyclic precursors. nih.govresearchgate.netrsc.org These methods provide access to adamantane derivatives that may be difficult to obtain through direct functionalization of the parent hydrocarbon.

One common approach involves the use of bicyclo[3.3.1]nonane derivatives as key intermediates. nih.gov Intramolecular cyclization of suitably functionalized bicyclo[3.3.1]nonanes can lead to the formation of the adamantane ring system. These cyclizations can be promoted by acids, bases, or transition metals, depending on the nature of the functional groups involved.

For instance, an intramolecular aldol (B89426) condensation or a Michael addition can be employed to form the final C-C bond that closes the adamantane cage. nih.gov Another powerful strategy is the rearrangement of other polycyclic isomers, such as protoadamantane, to the more stable adamantane framework, often proceeding through carbocationic intermediates.

Modular Synthesis and Heterocyclic Integration Strategies

The development of new adamantane-based compounds often relies on modular strategies that facilitate the exploration of chemical space. These approaches involve the use of pre-functionalized adamantane units that can be readily coupled with other molecular fragments. Multi-component reactions, such as the Ugi and Passerini reactions, exemplify this modularity by allowing for the combination of several starting materials in a single step to produce complex adamantane-amides and esters. researchgate.net This enables the rapid generation of libraries of compounds for screening purposes. The functionalization can be directed to specific positions on the adamantane core, including the secondary carbon atom, as seen in the parent compound this compound, which can be synthesized from 2-adamantanone. nih.govresearchgate.net

Synthesis of Adamantane-Fused and -Linked Heterocyclic Systems

The integration of heterocyclic moieties with the adamantane scaffold is a prominent strategy for creating structurally diverse molecules. This can be achieved by either constructing a heterocyclic ring onto an adamantane precursor or by linking a pre-formed heterocycle to the adamantane core.

One approach involves the synthesis of adamantane-monoterpenoid conjugates where a 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) ring acts as a linker. nih.gov The synthesis of these systems starts from adamantane-1-carbonyl chloride, which is reacted with thiosemicarbazide (B42300) to form 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide. This intermediate can then be cyclized under basic conditions to yield a 5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, or under acidic conditions to form a 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine. nih.gov These heterocyclic cores can then be further functionalized.

Another versatile method is the synthesis of adamantanyl-functionalized phthalimide (B116566) scaffolds. mdpi.com A novel scaffold, 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione, has been synthesized. The presence of bromide groups on the phthalimide ring allows for subsequent modifications, such as Buchwald-Hartwig amination, to introduce further heterocyclic complexity. mdpi.com

Furthermore, adamantane derivatives have been tethered to various other heterocyclic systems, including indole-2-carboxamides, phenylureas, and benzimidazoles. nih.gov Spiro-heterocycles, such as spiro-3'-pyrrolidines, have also been synthesized from adamantanone, demonstrating another mode of fusing the adamantane cage with a heterocyclic ring. nih.gov The development of adamantane-like cage structures incorporating heteroatoms like phosphorus and sulfur directly into the cage framework has also been reported, representing a fundamental integration of heterocyclic character into the adamantane system. elsevierpure.com

| Heterocyclic System | Synthetic Precursor | Key Reaction Type | Reference |

|---|---|---|---|

| 1,2,4-Triazole | 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | Intramolecular Cyclization (Basic) | nih.gov |

| 1,3,4-Thiadiazole | 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | Intramolecular Cyclization (Acidic) | nih.gov |

| Phthalimide | 1-Adamantanemethanol and Trimellitic Anhydride Chloride | Condensation | researchgate.net |

| Dibrominated Phthalimide | Adamantanyl precursor and dibrominated benzene (B151609) ring | Multistep synthesis allowing further modification | mdpi.com |

| Spiro-pyrrolidine | Adamantanone | Spirocyclization | nih.gov |

| Indole-2-carboxamide | Adamantane/Adamantanol and Indole-2-carboxamide framework | Amide coupling | nih.gov |

Covalent Attachment of Diverse Functional Groups to the Adamantane Skeleton

The functionalization of the adamantane core itself is crucial for creating analogues of this compound. Given the relative inertness of C-H bonds, particularly on the adamantane framework, advanced methodologies are required for their selective modification.

A powerful strategy is the direct C-H functionalization of adamantanes using photoredox and hydrogen atom transfer (HAT) catalysis. acs.org This method allows for the chemoselective alkylation of the strong tertiary C-H bonds of the adamantane core. It demonstrates high functional group tolerance, enabling the derivatization of complex, polyfunctional molecules containing an adamantane moiety. acs.org

Directed C-H functionalization offers another level of control. cuni.czmdpi.com In this approach, a directing group, initially installed on the adamantane skeleton, guides a transition metal catalyst (e.g., palladium) to a specific C-H bond, typically at the C2 position, enabling the introduction of a new functional group. cuni.cz This strategy is particularly relevant for synthesizing 1,2-disubstituted adamantane derivatives, which are chiral and structurally analogous to the title compound. mdpi.com

Modular approaches based on intramolecular insertions of reactive intermediates like nitrenes have also been developed. cuni.cz These methods allow for the creation of complex substitution patterns that are otherwise difficult to access. Additionally, classical condensation reactions provide a straightforward route for attaching functional groups. For instance, various adamantane derivatives have been synthesized through condensation of adamantanamines with aldehydes or ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines. mdpi.com

| Methodology | Key Features | Type of Functionalization | Reference |

|---|---|---|---|

| Photoredox/HAT Catalysis | Direct C-H activation; high chemoselectivity for 3° C-H bonds. | Alkylation | acs.org |

| Directed C-H Functionalization | Uses a directing group to achieve site-selectivity (e.g., C2 position). | Various, including arylation, alkenylation. | cuni.czmdpi.com |

| Multi-component Reactions (e.g., Ugi) | Combines four components in one pot for rapid assembly of complex structures. | α-Aminoacyl amides | researchgate.net |

| Condensation Reactions | Facile reaction between an amine and a carbonyl compound. | Imine formation, hydrazones | mdpi.com |

| Reductive Amination | Forms amines from ketones via an imine intermediate. | Primary/Secondary Amines | researchgate.net |

Molecular Design, Structure Activity Relationships, and Computational Investigations

Elucidation of Structure-Activity Relationships (SAR) for 1-(Adamantan-2-yl)-2-propanamine Derivatives

SAR studies are crucial for understanding how modifications to a chemical structure influence its biological activity, guiding the design of more potent and selective compounds. For derivatives of this compound, these studies have primarily focused on substitutions on the propanamine chain and the inherent conformational properties of the adamantane (B196018) moiety.

Systematic modifications of the 2-propanamine chain have been shown to significantly alter the molecular interactions of this compound derivatives. The introduction of various functional groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn affect how the molecule interacts with biological targets.

For instance, N-alkylation of the primary amine can influence the compound's basicity and its ability to form hydrogen bonds. A study on N,N-dimethyl-1-(adamantan-2-yl)-2-propanamine demonstrated altered pharmacological activity compared to the parent compound, highlighting the importance of the amine substitution pattern. nih.gov The length and branching of the alkyl chain can also impact the molecule's fit within a binding pocket.

The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can enhance aqueous solubility and introduce new hydrogen bonding interactions. Conversely, the addition of lipophilic substituents may improve membrane permeability. The precise effects of these substitutions are highly dependent on the specific biological target and its binding site topology.

A summary of the effects of common substitutions on the 2-propanamine chain is presented in the table below.

| Substitution | Potential Impact on Molecular Interactions |

| N-Alkylation | Alters basicity, steric hindrance, and hydrogen bonding capacity. |

| N,N-Dialkylation | Further modifies steric bulk and eliminates hydrogen bond donor capability. |

| Hydroxylation | Increases polarity and introduces hydrogen bond donor/acceptor sites. |

| Carboxylation | Adds a negative charge at physiological pH and strong hydrogen bonding capacity. |

The adamantane cage is a key structural feature of this compound, imparting a high degree of rigidity and lipophilicity. nih.gov This rigid scaffold serves as a bulky anchor, orienting the flexible 2-propanamine side chain for optimal interaction with a binding site. The conformational rigidity of the adamantane moiety reduces the entropic penalty upon binding, which can contribute to higher binding affinities.

Advanced Computational Chemistry and Molecular Modeling

Computational methods have become indispensable for investigating the properties of this compound and its derivatives at a molecular level. These techniques provide insights that are often difficult or impossible to obtain through experimental means alone.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. For this compound, DFT can be employed to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. mdpi.com This information is valuable for understanding the molecule's reactivity, stability, and non-covalent interaction patterns.

For example, the distribution of electron density can reveal regions of the molecule that are more likely to act as hydrogen bond donors or acceptors. The calculated HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular dynamics simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can be used to explore its conformational landscape, revealing the preferred orientations of the propanamine side chain relative to the adamantane cage. semanticscholar.orgnih.gov

Furthermore, MD simulations can be used to model the interaction of the molecule with a biological target, such as a protein or a membrane. semanticscholar.orgnih.gov These simulations provide detailed information about the binding process, including the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. By simulating the molecule in different environments, such as in aqueous solution or within a lipid bilayer, researchers can gain insights into its solvation properties and membrane permeability. semanticscholar.orgtandfonline.com

Density Functional Theory (DFT) has broad applications in predicting a wide range of molecular properties for adamantane derivatives. mdpi.com Beyond electronic structure, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecule's structure. tandfonline.com

DFT calculations can also be used to predict thermochemical properties, such as enthalpy of formation and bond dissociation energies. In the context of drug design, DFT can be employed in quantitative structure-activity relationship (QSAR) studies to develop models that correlate calculated molecular descriptors with observed biological activity. This approach can help to prioritize the synthesis of new derivatives with improved properties.

The following table summarizes the key applications of different computational methods in the study of this compound.

| Computational Method | Key Applications |

| Quantum Mechanics (QM) / DFT | Electronic structure, reactivity, electrostatic potential, atomic charges, vibrational analysis. mdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, binding dynamics, intermolecular interactions, solvation properties. researchgate.netsemanticscholar.org |

| QSAR | Correlation of molecular properties with biological activity. |

Mechanistic Investigations of Biological Target Interactions in Vitro and Preclinical Models

Modulation of Neurotransmitter Receptor Systems

The structural characteristics of 1-(Adamantan-2-yl)-2-propanamine suggest its potential to interact with various components of the central nervous system. Research has indicated that some amines derived from 2-adamantanone (B1666556), including the compound , exhibit antiparkinson activity in animal models, hinting at their ability to modulate neurotransmitter systems. mdpi.com One study has suggested that these compounds may act as antagonists of acetylcholine. nih.gov

Ligand-Receptor Binding Kinetics and Affinity Profiling

Detailed quantitative data on the binding kinetics and affinity of this compound for specific neurotransmitter receptors is not extensively available in publicly accessible literature. Such data, including dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50), are crucial for a comprehensive understanding of its pharmacological profile.

However, studies on other adamantane-containing compounds provide a framework for the potential interactions of this class of molecules. For instance, various adamantane (B196018) derivatives have been investigated for their affinity to different receptor systems, such as the NMDA and sigma-2 receptors. While not directly applicable to this compound, the binding affinities of these related compounds underscore the potential for adamantane-based structures to engage with neurotransmitter receptors.

Table 1: Illustrative Binding Affinities of Adamantane Derivatives for Neurotransmitter Receptors (Note: Data is for related compounds, not this compound)

| Adamantane Derivative | Target Receptor | Binding Affinity (IC50/Ki) |

| (S)-2-(2-Adamantan-1-yl-acetylamino)-N-{3-[4-(3-amino-propylamino)-butylamino]-propyl}-3-cyclohexyl-propionamide | NMDA 1/2A (Human) | IC50: 794 nM bindingdb.org |

| (S)-2-(2-Adamantan-1-yl-acetylamino)-N-{3-[4-(3-amino-propylamino)-butylamino]-propyl}-3-cyclohexyl-propionamide | Metabotropic glutamate (B1630785) receptor 1 (Human) | IC50: 105 nM bindingdb.org |

| 2-(4-Fluoro-phenyl)-adamantan-2-ylamine | Sigma-2 Receptor | Data suggests interaction nih.gov |

This table is for illustrative purposes to show the potential of adamantane scaffolds to interact with neurotransmitter receptors. The data presented is not for this compound.

Allosteric Modulation Mechanisms of Ion Channels and Receptors

The potential for this compound to act as an allosteric modulator of ion channels and receptors remains an area for further investigation. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. The bulky and lipophilic nature of the adamantane moiety could facilitate interactions with allosteric sites within the transmembrane domains of ion channels. While direct evidence for this compound is lacking, the well-documented allosteric modulation of NMDA receptors by memantine (B1676192) (1-amino-3,5-dimethyladamantane), another adamantane derivative, provides a compelling precedent. nih.gov Memantine acts as a non-competitive antagonist by binding within the ion channel pore. nih.gov

Molecular Mechanisms of Action in Antimicrobial Research

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Adamantane derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. mdpi.com The antimicrobial potential of these compounds is often attributed to their membranotropic activity. mdpi.com

Interference with Bacterial Cell Wall Synthesis Pathways

Specific details regarding the interference of this compound with bacterial cell wall synthesis are not well-documented. However, the general mechanism for some antimicrobial agents involves the disruption of the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The lipophilic adamantane group could potentially facilitate the molecule's transport to the site of peptidoglycan synthesis, where the amine functionality might interfere with enzymatic processes. A study on a designer antimicrobial peptide, for instance, highlighted that specific interactions with peptidoglycan could be a key factor in its enhanced activity against Gram-positive bacteria. nih.gov

Disruption of Fungal Membrane Integrity

The antifungal activity of adamantane derivatives is often linked to their ability to disrupt the integrity of the fungal cell membrane. nih.gov The primary sterol in fungal cell membranes, ergosterol, is a key target for many antifungal drugs. The lipophilic adamantane cage can intercalate into the lipid bilayer, leading to a disturbance in membrane fluidity and function. This can result in increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death. While the precise mechanism for this compound is yet to be elucidated, this general principle of membrane disruption is a plausible mode of action.

Table 2: General Mechanisms of Antimicrobial Action of Adamantane Derivatives

| Microbial Target | Proposed Mechanism of Action |

| Bacteria | Potential for membranotropic activity, possible interference with cell wall components. mdpi.com |

| Fungi | Disruption of cell membrane integrity through interaction with lipid bilayers. nih.gov |

Antiviral Activity at the Molecular and Cellular Level

The first clinically approved antiviral drugs, amantadine (B194251) (1-adamantanamine) and rimantadine (B1662185), are adamantane derivatives, highlighting the potential of this chemical scaffold in antiviral therapy. nih.govnih.gov Their primary mechanism of action against influenza A virus involves the blockade of the M2 proton ion channel, which is essential for viral uncoating and replication within the host cell. nih.govnih.gov

More recent research has suggested that adamantanes may also possess activity against other viruses, including coronaviruses. nih.gov The proposed mechanisms include the blockage of the viral E protein ion channel and the inhibition of viral entry by increasing the pH of endosomes. nih.gov While these findings are for other adamantane derivatives, they provide a strong rationale for investigating the antiviral potential of this compound. Specific studies detailing its molecular and cellular antiviral mechanisms are, however, not currently available.

Targeting Viral M2 Proton Channels: Binding Site Characterization

While direct studies characterizing the binding site of this compound within the M2 proton channel of the influenza A virus are not extensively documented, significant insights can be drawn from the well-studied interactions of its structural analogs, amantadine and rimantadine. The M2 protein is a tetrameric ion channel crucial for viral replication.

Two primary binding sites for adamantane derivatives on the M2 channel have been proposed. The first is a high-affinity site located within the N-terminal lumen of the channel pore. The second is a lower-affinity site on the C-terminal lipid-facing surface of the helices. It is generally accepted that the pharmacological action of adamantanes is primarily due to their binding at the high-affinity pore site.

The binding of amantadine and rimantadine within the M2 channel pore is thought to physically block the passage of protons, a process essential for the uncoating of the virus within the host cell. The adamantane moiety itself likely interacts with hydrophobic residues lining the channel pore. Given the structural similarities, it is highly probable that this compound also targets the M2 proton channel, with its adamantyl cage occupying a similar hydrophobic pocket within the channel lumen. The amine group is also believed to play a crucial role in the interaction.

Inhibition of Viral Entry and Replication Mechanisms

The primary antiviral mechanism of adamantane derivatives like amantadine and rimantadine is the inhibition of the M2 proton channel, which disrupts the pH balance required for viral uncoating and subsequent replication. By blocking this channel, the viral ribonucleoprotein (vRNP) complex fails to be released into the cytoplasm, effectively halting the infection at an early stage.

Beyond direct channel blockade, some adamantane analogs have been shown to inhibit viral replication through alternative mechanisms. These can include the disruption of the co-localization of the M2 and M1 viral proteins, which is necessary for viral assembly and budding. Furthermore, some analogs can inhibit the entry of the virus into the host cell by increasing the pH of endosomes, thereby interfering with the function of host cell proteases like Cathepsin L that are required for viral entry. While specific studies on this compound are scarce, its structural features suggest it likely shares the primary mechanism of M2 channel inhibition with its more studied counterparts.

Cellular and Subcellular Targets in Antiproliferative Research

The adamantane scaffold is a feature of several compounds investigated for their anticancer properties. rsc.org These derivatives have shown potential in targeting various cancer cell lines.

Several adamantane derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. rsc.org For instance, some adamantane-containing urea (B33335) and thiourea (B124793) derivatives have been shown to induce the expression of the orphan nuclear receptor Nur77, a critical mediator of apoptosis, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. rsc.org Other adamantane-based compounds have been reported to induce apoptosis through the modulation of Bcl-2 family proteins, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov While the specific apoptotic pathways triggered by this compound have not been detailed, the pro-apoptotic potential of the broader class of aminoadamantanes suggests this is a likely mechanism of its antiproliferative action.

In addition to inducing apoptosis, some antiproliferative agents exert their effects by interfering with the cell cycle. Thiophene derivatives, for example, have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and thereby inhibiting their growth. nih.gov While direct evidence for this compound is not available, the investigation of related aminoadamantane derivatives for their antiproliferative effects suggests that interference with the cell cycle could be a contributing mechanism to their anticancer activity. nih.gov

Exploration as Sigma Receptor Ligands: Binding Mode and Specificity

Sigma receptors, particularly the sigma-2 subtype, are overexpressed in various tumor cell lines and are considered promising targets for cancer therapy and imaging. nih.govresearchgate.net The adamantane scaffold has been successfully used to design potent and selective sigma-2 receptor ligands. nih.govresearchgate.net

Computational studies have been instrumental in understanding the interaction between adamantane derivatives and the sigma-2 receptor. nih.govresearchgate.netwikipedia.org Molecular docking and molecular dynamics simulations of novel adamantane-based compounds have revealed key aspects of their binding mode. nih.govresearchgate.net

These in silico studies suggest that adamantane-based ligands bind within the active site of the sigma-2 receptor in a manner comparable to known reference ligands. nih.govresearchgate.net The bulky, hydrophobic adamantane cage is thought to occupy a hydrophobic pocket within the receptor's binding site. The amine function of these ligands is also critical, likely forming hydrogen bonds or electrostatic interactions with key amino acid residues in the binding pocket.

The following table summarizes the key interactions observed in in silico studies of adamantane derivatives with the sigma-2 receptor.

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues in Sigma-2 Receptor |

| Hydrophobic Interactions | Adamantane Cage | Hydrophobic amino acid residues |

| Hydrogen Bonding/Electrostatic Interactions | Amine Group | Acidic or polar amino acid residues |

These computational models provide a strong basis for the rational design of new adamantane-based sigma-2 receptor ligands with improved affinity and selectivity, potentially including derivatives of this compound, for therapeutic or diagnostic applications in oncology. nih.govresearchgate.net

Biophysical Characterization of Receptor-Ligand Interactions

A thorough search of the scientific literature did not yield specific biophysical data for the interaction of this compound with its biological receptors. Therefore, data tables for binding affinities, kinetic parameters, and thermodynamic data cannot be provided at this time.

Applications in Supramolecular Chemistry and Advanced Materials Science

Integration of 1-(Adamantan-2-yl)-2-propanamine as a Building Block in Supramolecular Assemblies

There is no specific information available in the reviewed scientific literature regarding the integration of This compound as a building block in supramolecular assemblies.

In principle, adamantane (B196018) derivatives are widely used as building blocks for self-assembling systems. wikipedia.org The most common application is in host-guest chemistry, where the adamantyl group acts as a guest that binds within the cavity of a host molecule, such as a cyclodextrin (B1172386) or cucurbituril. nih.govnih.gov This interaction is a powerful tool for constructing larger, ordered structures. However, studies detailing this application for This compound have not been identified.

Design and Engineering of Adamantane-Based Drug Delivery Systems (Mechanistic Aspects)

Adamantane's lipophilic nature allows it to interact with and cross cell membranes, making its derivatives attractive for drug delivery applications. nih.govnih.gov The adamantane moiety can be used as an anchor or a structural scaffold in various delivery systems. nih.govrsc.org

Interactions with Liposomal Bilayers and Membrane Mimics

No specific research was found detailing the interactions of This compound with liposomal bilayers or membrane mimics.

Generally, the adamantane group can be incorporated into lipophilic drug derivatives to act as a membrane anchor. nih.govrsc.org This allows for the stable insertion of molecules into the lipid bilayer of liposomes. nih.gov One study demonstrated that a peptide containing a d,l-(adamant-2-yl)glycyl moiety could be successfully anchored into a liposomal bilayer, indicating that the 2-adamantyl group is suitable for this purpose. nih.gov This suggests a potential, though unconfirmed, application for This compound in surface-modified liposomes.

Host-Guest Chemistry with Cyclodextrins for Enhanced Solubility and Controlled Release

While the host-guest chemistry between adamantane derivatives and cyclodextrins is a well-established field, no studies were found that specifically investigate this interaction with This compound .

The size and shape of the adamantane cage are nearly a perfect match for the cavity of β-cyclodextrin, leading to the formation of stable inclusion complexes with high association constants. nih.govnih.gov This complexation is frequently used to enhance the aqueous solubility of poorly soluble adamantane-containing drugs and to develop controlled-release formulations. nih.gov Research has been conducted on the inclusion of other 2-substituted adamantane derivatives, such as 2-adamantanol, with β-cyclodextrin, but data for This compound is not present in the available literature. mdpi.com

Fabrication of Adamantane-Containing Dendrimers for Molecular Scaffolding

There is no information in the scientific literature regarding the use of This compound in the fabrication of adamantane-containing dendrimers.

Dendrimers are highly branched, tree-like macromolecules used as scaffolds in drug delivery and materials science. nih.govwikipedia.org The tetrahedral geometry of the adamantane core makes it an excellent central building block for creating multi-armed dendrimers. nih.gov Alternatively, adamantyl groups can be attached to the surface of a dendrimer to modulate its properties or to engage in host-guest interactions. nih.govelsevierpure.com While various adamantane derivatives have been used for these purposes, the specific use of This compound has not been reported.

Contributions to Nanotechnology and Novel Material Development

The rigidity and thermal stability of the adamantane structure are properties that are often imparted to materials into which it is incorporated. wikipedia.orgusm.edu

Role as Rigid Scaffolds in Polymer Chemistry

No published research specifically describes the use of This compound as a rigid scaffold in polymer chemistry.

The incorporation of adamantane moieties into polymers, either in the main chain or as pendant side groups, is known to increase the polymer's glass transition temperature (Tg), thermal stability, and stiffness. usm.eduresearchgate.net The bulky adamantyl group restricts chain mobility, leading to these enhanced material properties. wikipedia.org A variety of polymers have been synthesized with adamantyl substituents, but none have been identified that utilize This compound . researchgate.net

Application in the Construction of Functional Nanostructures

The distinct cage-like structure of the adamantane moiety in this compound renders it a valuable building block in the fields of supramolecular chemistry and advanced materials science, particularly for the construction of functional nanostructures. The rigid, lipophilic, and symmetrical nature of adamantane makes it an ideal guest molecule within various host-guest systems, a foundational principle in the bottom-up fabrication of nanomaterials. nih.gov This has paved the way for the creation of innovative materials with potential uses in areas such as drug delivery and diagnostics. nih.gov

A primary application of adamantane derivatives, including this compound, lies in their role as components in self-assembling systems. The adamantane group can form stable inclusion complexes with a variety of macrocyclic host molecules, most notably cyclodextrins. nih.gov This specific and reversible interaction serves as a powerful tool for guiding the assembly of molecules into well-defined nanoscale architectures. nih.gov For instance, adamantane fits securely into the β-cyclodextrin cavity, forming a very stable host-guest inclusion complex. researchgate.net

Researchers have leveraged this host-guest chemistry to create a variety of functional nanostructures. By functionalizing polymers with adamantane and β-cyclodextrin respectively, they can self-assemble into supramolecular nanoparticles through the strong host-guest complexation. nih.gov This self-assembly can be manipulated to produce different nanostructural morphologies, such as ribbons, threads, tubes, and vesicles, by adjusting factors like the solvent. rsc.org Such nanoparticles have been developed for tumor-targeted drug delivery, demonstrating low cytotoxicity when unloaded and significant efficacy when carrying anticancer drugs. nih.gov

The amine group present in this compound offers a point for chemical modification, allowing for the attachment of other functional moieties. This versatility enables the creation of multifunctional nanostructures with tailored properties. pensoft.net For example, adamantane derivatives can be conjugated with therapeutic agents or targeting ligands to enhance drug delivery systems. mdpi.com The unique properties of adamantane provide significant opportunities in the design of various scaffolds and carrier systems for this purpose. nih.gov

First-principles calculations have also explored the potential of functionalized adamantane molecules as fundamental building blocks for nanostructure self-assembly. aps.orgarxiv.org These studies indicate that incorporating elements like boron and nitrogen into the adamantane structure can lead to very stable molecules, suggesting their viability for creating organized, stiff, and rigid nanostructures. aps.org

Research Findings on Adamantane Derivatives in Nanostructure Construction

| Host Molecule | Guest Molecule (Adamantane Derivative) | Resulting Nanostructure | Potential Application | Reference |

| β-Cyclodextrin | Adamantane-functionalized polyacrylates | Supramolecular nanoparticles | Tumor-targeted drug delivery | nih.gov |

| β-Cyclodextrin | Adamantane-based gelator | Ribbons, nanothreads, nanotubes, nanovesicles | Controlled self-assembly of nanomaterials | rsc.org |

| Cucurbit[n]urils | Adamantane derivatives | Hybrid nanostructures | Drug delivery, bioimaging, diagnostics | nih.gov |

| β-Cyclodextrin | Adamantyl-modified glycodendrimers | Supramolecular complexes | Healthcare materials, drug delivery | researchgate.net |

| Gold Nanoparticles | Adamantane-thiol derivatives | Functionalized nanoparticles | Biosensing | rsc.org |

These examples underscore the adaptability of adamantane-containing compounds like this compound as foundational elements for a diverse array of functional nanostructures. The precise control over non-covalent interactions offered by the adamantane-host recognition motif enables the rational design and fabrication of advanced materials with emergent properties. mdpi.comrsc.org Continued exploration in this domain is poised to yield even more sophisticated and functional nanosystems for a variety of applications. pensoft.net

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Assignment of Chemical Shifts and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of 1-(Adamantan-2-yl)-2-propanamine.

In the ¹H NMR spectrum, the protons of the adamantyl cage typically appear as a series of broad multiplets in the upfield region, generally between δ 1.5 and 2.0 ppm. The specific chemical shifts and multiplicities of these protons are influenced by their position (bridgehead or methylene) within the rigid cage structure. The protons of the propanamine side chain would exhibit distinct signals. The methine proton (CH-NH₂) would likely appear as a multiplet, its chemical shift influenced by the adjacent amine and methylene (B1212753) groups. The methylene protons (CH₂) adjacent to the adamantyl cage would also present as a multiplet, coupled to the methine proton. The methyl group (CH₃) protons would likely be a doublet, coupled to the adjacent methine proton. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable due to factors like solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the adamantyl cage typically resonate in the range of δ 25-45 ppm. The different carbon environments within the cage (bridgehead CH and methylene CH₂) will result in distinct signals. The carbons of the propanamine side chain will have characteristic chemical shifts: the methyl carbon appearing at a higher field, the methylene carbon, and the methine carbon attached to the nitrogen appearing at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Adamantyl CH₂ | 1.5 - 2.0 (multiplets) | 30 - 45 |

| Adamantyl CH | 1.5 - 2.0 (multiplets) | 25 - 40 |

| -CH₂- (side chain) | ~2.5 - 3.0 (multiplet) | ~40 - 50 |

| -CH(NH₂)- | ~3.0 - 3.5 (multiplet) | ~50 - 60 |

| -CH₃ | ~1.0 - 1.3 (doublet) | ~15 - 25 |

| -NH₂ | Variable (broad singlet) | - |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Determination

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the methine proton of the propanamine side chain and the adjacent methylene and methyl protons. It would also help in tracing the coupling network within the complex multiplet signals of the adamantyl cage protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon spectrum based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the methylene protons of the side chain and the carbons of the adamantyl cage, as well as with the methine and methyl carbons of the propanamine moiety, thus confirming the attachment of the propanamine group to the adamantane (B196018) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry and conformation of the molecule. In the case of this compound, NOESY could provide insights into the spatial relationship between the propanamine side chain and the adamantyl cage.

Mass Spectrometry for Accurate Mass Measurement and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion with high accuracy, confirming the molecular formula of C₁₃H₂₃N.

Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule. The fragmentation pattern of adamantane derivatives is often characterized by the stability of the adamantyl cation. cdnsciencepub.comresearchgate.netcdnsciencepub.comacs.org The mass spectrum of this compound would likely show a molecular ion peak [M]⁺. Common fragmentation pathways for adamantane derivatives involve the loss of alkyl fragments and rearrangements of the adamantyl cage. cdnsciencepub.com The base peak in the spectrum could correspond to the adamantyl cation or a fragment resulting from the cleavage of the C-C bond between the adamantyl group and the propanamine side chain.

Table 2: Potential Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragment Lost |

| 193 | [C₁₃H₂₃N]⁺ (Molecular Ion) | - |

| 178 | [C₁₂H₂₀N]⁺ | CH₃ |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) | C₃H₈N |

| 44 | [C₂H₆N]⁺ | C₁₁H₁₇ |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. Obtaining a suitable single crystal of this compound would be a prerequisite for this analysis. The adamantane cage itself has a well-defined, rigid, diamondoid structure. wikipedia.orgyoutube.com X-ray diffraction analysis would precisely define the substitution pattern on the adamantane core and the conformation of the propanamine side chain in the crystal lattice. To date, no public crystallographic data for this compound is available. However, crystal structures of other adamantane derivatives have been reported, providing a basis for comparison. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the adamantyl and propanamine moieties would be observed just below 3000 cm⁻¹. The N-H bending vibration would be expected around 1600 cm⁻¹, and C-N stretching vibrations would likely appear in the 1000-1200 cm⁻¹ region. The adamantane cage itself has a series of characteristic absorptions. capes.gov.brresearchgate.netnist.gov

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (medium) | Weak |

| C-H Stretch (aliphatic) | 2850 - 2960 (strong) | Strong |

| N-H Bend (amine) | 1590 - 1650 (variable) | - |

| C-H Bend | 1350 - 1470 (medium) | Medium |

| C-N Stretch | 1000 - 1200 (medium) | Weak |

| Adamantane Cage | Multiple bands | Multiple bands |

Future Directions and Emerging Research Opportunities

Development of Next-Generation Adamantyl Amine Derivatives with Tailored Biological and Material Properties

The development of new adamantane (B196018) derivatives is a key area of research. mdpi.com The unique properties of the adamantane group, such as its rigidity and lipophilicity, make it a valuable addition to new compounds. mdpi.comsolubilityofthings.com Introducing the adamantane structure can increase the lipophilicity of a compound, which may enhance its therapeutic effects. mdpi.com

Researchers are actively synthesizing new adamantane derivatives to explore their biological activities. mdpi.comresearchgate.net These activities include antiviral, antibacterial, and antifungal properties. mdpi.comresearchgate.net For instance, some adamantane derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The synthesis of these new derivatives often involves straightforward reaction protocols, allowing for the creation of a diverse library of compounds for screening. mdpi.comresearchgate.net

In the realm of materials science, adamantane derivatives are being investigated for their potential in creating novel materials with unique properties. ontosight.airsc.orgresearchgate.net The rigid adamantane structure can be used as a building block for self-assembling nanostructures. ontosight.ai Recent research has highlighted the strong nonlinear optical (NLO) properties of adamantane-type compounds, which could have applications in light conversion devices. rsc.orgresearchgate.net The specific properties of these materials can be controlled by modifying the elemental composition and organic groups attached to the adamantane core. rsc.orgresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

In the context of adamantane derivatives, AI can be employed to:

Predict Biological Activity: Analyze the structural features of various adamantyl amines to predict their potential therapeutic effects.

Optimize Synthesis Pathways: Generate efficient and cost-effective methods for manufacturing new adamantane compounds. pharmafocusamerica.com

Identify Novel Targets: Analyze genomic and clinical data to pinpoint new biological targets for adamantane-based drugs. pharmafocusamerica.com

By leveraging these computational tools, researchers can more effectively navigate the vast chemical space of possible adamantane derivatives, leading to the faster development of new drugs and materials.

Exploration of 1-(Adamantan-2-yl)-2-propanamine in Interdisciplinary Research Fields

The unique properties of this compound and other adamantane derivatives make them promising candidates for a wide range of interdisciplinary research applications. The adamantane moiety is frequently used to enhance the lipophilicity and stability of drug molecules, thereby improving their pharmacological profiles. mdpi.comnih.gov

In medicinal chemistry, adamantane derivatives have a history of success, with compounds like amantadine (B194251) and rimantadine (B1662185) being used as antiviral agents. nih.govnih.gov The synthesis of novel aminoadamantane derivatives continues to be an active area of research, with new compounds being evaluated against a variety of viruses. nih.gov Beyond antiviral applications, adamantane-containing compounds are being explored for their potential in treating neurodegenerative disorders and for their antimicrobial properties. mdpi.comsolubilityofthings.com For example, a study on a nickel(II) complex containing a derivative of this compound, specifically 5-acetyl-N-(adamantan-2-yl) thiophene-2-carboxamide, showed enhanced efficacy against bacteria, cancer cells, and Mycobacterium tuberculosis. ajchem-a.com

The application of adamantane derivatives extends into material science, where they are utilized in the design of drug delivery systems and for surface recognition. mdpi.com The adamantane moiety can act as an anchor in the lipid bilayer of liposomes, which has promising applications for targeted drug delivery. mdpi.com Furthermore, the self-assembly properties of adamantane-based compounds are being explored for the creation of nanostructures. ontosight.ai

Theoretical Advancements in Understanding the Reactivity and Interactions of Adamantane-Derived Compounds

Theoretical and computational studies are crucial for understanding the fundamental properties of adamantane-derived compounds, which in turn informs the design of new molecules with desired functionalities. wikipedia.org

Recent theoretical investigations have focused on the optical properties of adamantane-type clusters, revealing strong nonlinear optical effects that could be harnessed for new technologies. rsc.orgrsc.org These studies help to understand how the composition and structure of these clusters influence their light-emitting properties. rsc.orgresearchgate.net

Computational methods are also employed to study the reactivity of adamantane derivatives. For example, density functional theory (DFT) has been used to investigate the structures and nonlinear optical responses of doped adamantane. acs.org Understanding the reactivity of different positions on the adamantane cage is essential for designing synthetic routes to new derivatives. Most reactions of adamantane occur at the tertiary carbon positions. wikipedia.org

Furthermore, molecular dynamics simulations and solid-state NMR are being used to explore the interactions of adamantyl amines with biological targets, such as viral ion channels. nih.gov These studies provide detailed insights into the mechanism of action of these compounds and can guide the design of more potent and selective drugs. nih.gov

Q & A

Q. What are the primary synthetic routes for 1-(Adamantan-2-yl)-2-propanamine, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves two approaches:

- Grignard Reagent Pathway : Starting from adamantane, bromination yields 1-bromoadamantane, which is converted to a Grignard reagent. Subsequent reaction with α-bromo-1-phenylpropanol forms the intermediate alcohol, followed by reduction (e.g., LiAlH₄ or catalytic hydrogenation) to yield the amine .

- Schiff Base Reduction : 2-Adamantanone is condensed with a primary amine (e.g., 5-chloro-2-hydroxybenzaldehyde) to form a Schiff base, which is reduced using NaBH₄ in anhydrous methanol to produce the target amine .

Optimization : Use continuous flow reactors and automated purification systems to enhance reproducibility and purity (>95%). Adjust reaction temperature (e.g., 0–25°C for Grignard reactions) and catalyst loading (e.g., 5–10% Pd/C for hydrogenation) to minimize by-products .

Q. What analytical methods are most effective for characterizing this compound and confirming its structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify adamantane protons (δ 1.6–2.1 ppm) and amine protons (δ 1.2–1.5 ppm) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯N interactions at 2.61 Å) and confirms stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234.222) .

- Infrared (IR) Spectroscopy : Detect N–H stretching (3300–3500 cm⁻¹) and adamantane C–H vibrations (2850–2950 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from conformational flexibility or impurities?

Discrepancies in NMR or IR spectra may stem from:

- Conformational Isomerism : The adamantane group’s rigidity can lead to distinct proton environments. Use variable-temperature NMR to observe dynamic effects .

- Hydrogen Bonding : Intramolecular O–H⋯N bonds (as seen in X-ray data) may shift proton signals. Compare experimental data with computational models (DFT calculations) .

- Impurity Profiling : Employ HPLC-MS to detect by-products (e.g., unreacted Schiff base intermediates) and optimize purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What strategies are recommended for improving the enantiomeric purity of chiral derivatives of this compound?

- Chiral Catalysts : Use enantioselective hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to achieve >90% enantiomeric excess (ee) .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How does the adamantane moiety influence the compound’s biological activity, and what methods are used to study its interactions with molecular targets?

The adamantane group enhances:

- Lipid Membrane Permeability : Rigid structure improves cellular uptake, as shown in membrane permeability assays (e.g., PAMPA) .

- Target Binding : Molecular docking studies (e.g., AutoDock Vina) reveal hydrophobic interactions with proteins (e.g., viral M2 ion channels) .

- Metabolic Stability : Assess via liver microsome assays (e.g., rat hepatocytes) to quantify resistance to cytochrome P450 oxidation .

Q. What experimental design considerations are critical when scaling up synthesis from milligram to gram quantities?

- Reagent Stoichiometry : Maintain molar ratios (e.g., 1:1.2 for adamantane bromide to Grignard reagent) to avoid side reactions .

- Heat and Mass Transfer : Use jacketed reactors for exothermic steps (e.g., Grignard formation) and ensure efficient stirring to prevent localized overheating .

- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water) or distillation under reduced pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.